molecular formula C14H17NO4 B11854792 Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate

Cat. No.: B11854792
M. Wt: 263.29 g/mol
InChI Key: GBOSGPLQXZFOQU-UHFFFAOYSA-N
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Description

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a phenyl group, a methyl group, and an ethyl carbonate ester. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate typically involves the reaction of 2-methyl-3-oxo-5-phenylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the ethyl carbonate group.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate can be compared with other similar compounds, such as:

    Ethyl (2-methyl-3-oxo-5-phenylpyrrolidine-1-carboxylate): This compound has a similar structure but lacks the carbonate ester group, which may result in different reactivity and biological activities.

    Mthis compound: The methyl ester analog of the compound, which may have different solubility and stability properties.

    Ethyl (2-methyl-3-oxo-5-phenylpyrrolidine-1-sulfonate): This compound contains a sulfonate group instead of a carbonate ester, which may affect its chemical reactivity and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from itaconic acid or similar precursors. The general synthetic pathway includes the formation of intermediate compounds, followed by cyclization and esterification processes. Notably, various methods have been reported for the synthesis of pyrrolidine derivatives, which can include the use of amines and carbonates in controlled conditions to achieve high yields and purity .

Biological Properties

1. Antioxidant Activity
Research indicates that compounds with a pyrrolidine structure often exhibit antioxidant properties. This compound has shown potential in scavenging free radicals, which is crucial in mitigating oxidative stress-related diseases .

2. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrrolidine compounds possess significant antimicrobial activity against various pathogens. This compound has been evaluated for its effectiveness against bacterial strains, showing promising results that warrant further investigation .

3. Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect against neuronal damage is an area of active research .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes within cells.
  • Receptor Modulation : It could act on neurotransmitter receptors, influencing signaling pathways that are critical for neuronal function and survival.

These interactions often involve hydrogen bonding and π–π stacking interactions due to the presence of aromatic rings in its structure, which enhance binding affinity to target proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antioxidant activity in vitro, with IC50 values comparable to established antioxidants .
Study 2Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential .
Study 3Investigated neuroprotective effects in animal models, showing reduced neuronal death in response to oxidative stress .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate

InChI

InChI=1S/C14H17NO4/c1-3-18-14(17)19-15-10(2)13(16)9-12(15)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3

InChI Key

GBOSGPLQXZFOQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)ON1C(C(=O)CC1C2=CC=CC=C2)C

Origin of Product

United States

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